molecular formula C9H13NOS B12158110 1-(2-hydroxyethyl)-2,6-dimethylpyridine-4(1H)-thione

1-(2-hydroxyethyl)-2,6-dimethylpyridine-4(1H)-thione

Katalognummer: B12158110
Molekulargewicht: 183.27 g/mol
InChI-Schlüssel: NSHZQGGNPXEZFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Hydroxyethyl)-2,6-dimethylpyridine-4(1H)-thione is a heterocyclic compound that features a pyridine ring substituted with a hydroxyethyl group and two methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-hydroxyethyl)-2,6-dimethylpyridine-4(1H)-thione typically involves the reaction of 2,6-dimethylpyridine with ethylene oxide in the presence of a base to introduce the hydroxyethyl group. The thione functionality can be introduced by subsequent reaction with sulfur or a sulfur-containing reagent under appropriate conditions.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Hydroxyethyl)-2,6-dimethylpyridine-4(1H)-thione can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The thione group can be reduced to a thiol or further to a sulfide.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed under appropriate conditions.

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Thiols, sulfides.

    Substitution: Various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2-Hydroxyethyl)-2,6-dimethylpyridine-4(1H)-thione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of 1-(2-hydroxyethyl)-2,6-dimethylpyridine-4(1H)-thione involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions, while the thione group can act as a nucleophile or electrophile in various reactions. These interactions can modulate biological pathways and lead to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

    2,6-Dimethylpyridine: Lacks the hydroxyethyl and thione groups.

    1-(2-Hydroxyethyl)pyridine: Lacks the methyl groups.

    2,6-Dimethyl-4-pyridone: Contains a carbonyl group instead of a thione.

Uniqueness: 1-(2-Hydroxyethyl)-2,6-dimethylpyridine-4(1H)-thione is unique due to the combination of its hydroxyethyl, methyl, and thione functionalities, which confer distinct chemical and biological properties compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for further research and application.

Eigenschaften

Molekularformel

C9H13NOS

Molekulargewicht

183.27 g/mol

IUPAC-Name

1-(2-hydroxyethyl)-2,6-dimethylpyridine-4-thione

InChI

InChI=1S/C9H13NOS/c1-7-5-9(12)6-8(2)10(7)3-4-11/h5-6,11H,3-4H2,1-2H3

InChI-Schlüssel

NSHZQGGNPXEZFC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=S)C=C(N1CCO)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.